1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-5(2)10-9-11-6(3)8(13-9)7(4)12/h5H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPHSNPKAJPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with 3-chloro-2,4-pentanedione, a β-keto chloride derivative, reacting with a thiourea bearing the propan-2-ylamino group. Nucleophilic attack by the thiourea’s sulfur atom at the α-carbon of the β-keto chloride initiates cyclization, forming the thiazole ring. The propan-2-ylamino group is introduced via the thiourea’s amine moiety, while the acetyl group at position 5 originates from the pentanedione.
Key reagents and conditions :
Optimization and Yield Enhancement
Yield improvements are achieved through:
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Stoichiometric adjustments : A 1:1 molar ratio of β-keto chloride to thiourea minimizes side products.
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Acid scavengers : Sodium acetate neutralizes HCl byproduct, preventing decomposition.
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Crystallization : Ethanol recrystallization enhances purity (reported yield: 85–90%).
Table 1. Hantzsch Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Absolute ethanol | 90 | 98 |
| Temperature (°C) | 80 | 88 | 97 |
| Reaction time (h) | 8 | 90 | 98 |
| Base | Sodium acetate | 89 | 97 |
Alternative Pathways: Substitution and Functionalization
Post-Synthetic Amination of Preformed Thiazoles
A two-step approach involves synthesizing 2-bromo-4-methyl-5-acetylthiazole followed by nucleophilic substitution with propan-2-ylamine.
Step 1: Bromination
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Substrate : 4-Methyl-5-acetyl-1,3-thiazole.
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Reagent : N-Bromosuccinimide (NBS) in CCl₄.
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Conditions : Radical initiation under UV light (yield: 70%).
Step 2: Amination
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Reagents : Propan-2-ylamine, K₂CO₃ (base).
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Solvent : Dimethylformamide (DMF).
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Temperature : 80°C for 6 hours (yield: 78%).
Table 2. Substitution Reaction Performance
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | K₂CO₃ | 75 |
| Temperature (°C) | 80 | 78 |
| Time (h) | 6 | 78 |
Advanced Methodologies: Enaminone Intermediates
Recent advances utilize enaminones as versatile intermediates for thiazole functionalization. This method, adapted from CDK inhibitor synthesis, involves:
Enaminone Formation
Guanidine Cyclization
The enaminone reacts with guanidine hydrochloride in ethanol under acidic conditions to introduce the propan-2-ylamino group via a substitution-cyclization sequence.
Advantages :
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Higher functional group compatibility.
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Scalability for industrial production.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Chemical Reactions Analysis
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive positions on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Scientific Research Applications
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole compounds are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular derivative and its application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
- CAS Number : 1247900-44-2
- Molecular Formula: C₉H₁₃NOS
- Molecular Weight : 183.27 g/mol
- Key Features: A thiazole derivative with a 4-methyl substituent, a propan-2-ylamino group at position 2, and an acetyl group at position 3. This structure is central to its role as a scaffold in drug discovery, particularly in kinase inhibition and anticancer research .
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Amino Position
The 2-amino group on the thiazole ring is a critical determinant of biological activity. Below is a comparison of analogs with differing substituents:
Key Observations :
- Steric Effects: The cyclopropylamino group introduces steric hindrance, which may influence binding to enzymatic pockets .
- Biological Activity: Methyl/ethylamino analogs are associated with antimicrobial activity, whereas bulkier groups (propan-2-ylamino, naphthyl) correlate with kinase inhibition .
Structural Modifications at the 5-Acetyl Group
The acetyl group at position 5 is conserved in most analogs but can participate in further derivatization:
- Derivatives : In , the acetyl group is used to synthesize pyridine-thiazole hybrids via [2+3]-cyclocondensation, enhancing anticancer activity against colon and breast cancer cell lines .
- Reactivity : The acetyl group undergoes Claisen-Schmidt condensations with aldehydes to form chalcones, a class of compounds with broad antimicrobial applications .
Physicochemical Properties
| Property | Target Compound | Methylamino Analog | Cyclopropylamino Analog |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 1.2 | 2.1 |
| Water Solubility | Moderate | High | Low |
| Melting Point | Not reported | 192–194°C* | 254–256°C* |
*Data from structurally related compounds in and .
Biological Activity
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone (CAS: 938001-19-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N2OS, with a molecular weight of approximately 198.29 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazole derivatives against human cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives had IC50 values in the micromolar range, indicating promising anticancer activity through mechanisms such as apoptosis induction and inhibition of matrix metalloproteinases (MMPs) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | HCT-116 | 9.86 ± 0.78 | Induces apoptosis via Bcl-2 family |
| 4d | HepG2 | 8.54 ± 0.67 | Inhibition of MMPs |
| 8c | HT-29 | 7.21 ± 0.45 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In various studies, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. While the antibacterial activity was generally lower compared to standard antibiotics, certain compounds displayed notable antifungal effects against Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 5b | C. albicans | 4.01 | Antifungal |
| 5c | A. niger | 4.23 | Antifungal |
| 1b | E. faecalis | 100 | Antibacterial |
The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:
- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, often involving the Bcl-2 family proteins.
- MMP Inhibition : The inhibition of MMPs is critical for preventing cancer metastasis, making thiazole derivatives valuable in cancer therapy.
- Antimicrobial Mechanisms : The exact mechanisms by which thiazoles exert their antimicrobial effects are still under investigation but may involve disruption of cell membrane integrity or interference with nucleic acid synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. Researchers synthesized these compounds through a one-pot reaction method and assessed their efficacy against multiple cancer cell lines. The most active compounds were further analyzed for their apoptotic effects and interactions with specific cellular targets .
Q & A
Q. Table 1: Spectral Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.4 (s, CH₃-thiazole), δ 1.3 (d, CH(CH₃)₂) | |
| FTIR | 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | |
| HRMS | [M+H]⁺ = 225.0924 (calc. 225.0921) |
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% P₄S₁₀ | +20% efficiency |
| Solvent Polarity | ε ~20 (EtOH) | Prevents byproducts |
| Reaction Time | 8–12 hours | Balances decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
